molecular formula C8H8N2O2 B1473307 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190319-04-0

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1473307
M. Wt: 164.16 g/mol
InChI Key: KAZZZPINMIUNCS-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is C8H8N2O . Its molecular weight is 148.17 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have shown potent activities against FGFR1, 2, and 3 . They inhibit the function of replicating cells by binding to their DNA .

Scientific Research Applications

Synthesis and Derivative Formation

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a key compound in the synthesis of various heterocyclic compounds. For example, El-Nabi (2004) demonstrated its use in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones (El-Nabi, 2004). Similarly, Nedolya et al. (2015) highlighted its role in synthesizing pyrrolylpyridines from alkynes and isothiocyanates (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Chemical Structure and Reactivity Studies

Studies on the chemical structure and reactivity of similar compounds have been conducted. For instance, Halim and Ibrahim (2022) explored the synthesis and properties of a compound structurally related to 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, revealing insights into its chemical behavior (Halim & Ibrahim, 2022).

Role in Organic Synthesis

The compound has been utilized in organic synthesis for creating novel structures. For example, Ghelfi et al. (2003) used it in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have applications in medicinal and agrochemical compound development (Ghelfi et al., 2003).

Applications in Material Science

In the field of material science, Zhou et al. (2019) investigated nitrogen-embedded small molecules derived from a similar compound, examining their electrochemical and carrier transport properties for potential applications in semiconducting materials (Zhou et al., 2019).

Pharmaceutical Research

In pharmaceutical research, Liu et al. (2016) explored 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, demonstrating the potential therapeutic applications of these compounds (Liu et al., 2016).

Future Directions

The future directions for the research and development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives include further optimization of the lead compound for improved FGFR inhibitory activity . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZZPINMIUNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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